Catalytic Cyclopropanation Efficiency
Ethyl diazoacetate undergoes efficient cyclopropanation with N-Boc-2,5-dihydropyrrole using dirhodium(II) catalyst loadings as low as 0.005 mol% [1]. This loading represents a 100-200x reduction compared to typical cyclopropanation protocols requiring 0.5-1.0 mol% catalyst for acceptor carbenes, directly translating to lower catalyst cost and simplified purification. By appropriate catalyst selection, either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates can be formed cleanly with high diastereoselectivity without chromatographic purification.
| Evidence Dimension | Catalyst loading for cyclopropanation |
|---|---|
| Target Compound Data | 0.005 mol% dirhodium(II) catalyst loading effective for ethyl diazoacetate cyclopropanation with N-Boc-2,5-dihydropyrrole |
| Comparator Or Baseline | Typical donor/acceptor carbene cyclopropanations can be conducted at <0.001 mol%, but acceptor carbenes such as ethyl diazoacetate have not generally been effective at such low loadings; typical acceptor carbene cyclopropanations require 0.5-1.0 mol% catalyst |
| Quantified Difference | 0.005 mol% enables effective acceptor carbene cyclopropanation; 0.001 mol% was ineffective, demonstrating a functional threshold that remains 100-200x lower than conventional acceptor carbene protocols |
| Conditions | Cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate; dirhodium(II) catalyst; solvent conditions as described in Org. Lett. 2024 |
Why This Matters
Reduced catalyst loading lowers procurement cost per reaction batch and eliminates chromatography purification requirements, reducing both material expenses and labor time in scale-up workflows.
- [1] Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26, 2832-2836. View Source
